

Application Notes and Protocols for HD-800 in Preclinical Research

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Compound of Interest

Compound Name: HD-800

Cat. No.: B1192844

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Introduction

HD-800 is a high-affinity, selective inhibitor of tubulin that binds to the colchicine site, making it a valuable tool for studying microtubule dynamics.^{[1][2]} Its carbon-11 labeled counterpart, **[11C]HD-800**, is a promising positron emission tomography (PET) radiotracer for the *in vivo* imaging of microtubules.^{[1][2][3]} This agent readily crosses the blood-brain barrier, enabling the non-invasive visualization and quantification of microtubule density and distribution in the central nervous system (CNS) and peripheral organs.^{[1][4]}

Dysregulation of microtubule function is a key pathological feature in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in cancers such as glioblastoma.^{[1][4]} Therefore, **[11C]HD-800** presents a significant opportunity for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics targeting microtubules.^{[2][4]}

These application notes provide an overview of the potential uses of **[11C]HD-800** in specific disease models and include a general protocol for its use in preclinical PET imaging studies.

Potential Applications in Specific Disease Models

While detailed protocols for the application of **[11C]HD-800** in specific disease models are still emerging, its properties make it a highly relevant tool for investigating the following conditions:

Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

Rationale: Microtubule destabilization and axonal transport defects are early events in the pathogenesis of many neurodegenerative diseases.^{[1][4]} **[11C]HD-800** PET imaging could be employed to:

- Assess microtubule density and integrity in brain regions affected by the disease.
- Monitor disease progression by tracking changes in microtubule stability over time.
- Evaluate the *in vivo* efficacy of microtubule-stabilizing drugs.

Cancers (e.g., Glioblastoma)

Rationale: Microtubules are a validated target for many anti-cancer drugs. The expression of different tubulin isotypes can influence tumor aggressiveness and drug resistance. **[11C]HD-800** PET imaging could be utilized to:

- Characterize microtubule density in tumors, which may correlate with tumor grade and prognosis.
- Predict response to anti-microtubule chemotherapy by assessing target availability.
- Monitor treatment response by detecting changes in microtubule dynamics within the tumor.

Quantitative Data Summary

The following tables summarize the biodistribution and specific binding of **[11C]HD-800** in healthy male white mice.

Table 1: Biodistribution of **[11C]HD-800** in Healthy Male White Mice

Organ	5 min (%ID/g ± SD)	30 min (%ID/g ± SD)	60 min (%ID/g ± SD)
Brain	3.5 ± 0.6	5.0 ± 0.5	1.5 ± 0.84
Blood	4.2 ± 0.9	3.8 ± 0.7	2.5 ± 0.5
Heart	3.9 ± 0.5	3.2 ± 0.4	1.8 ± 0.3
Lungs	5.1 ± 0.8	4.5 ± 0.6	2.9 ± 0.4
Spleen	2.8 ± 0.4	2.5 ± 0.3	1.5 ± 0.2
Pancreas	3.1 ± 0.5	2.9 ± 0.4	1.9 ± 0.3
Muscles	2.5 ± 0.4	2.2 ± 0.3	1.4 ± 0.2
Liver	8.5 ± 1.2	9.2 ± 1.5	7.8 ± 1.1
Kidney	7.9 ± 1.1	8.5 ± 1.3	6.9 ± 1.0

(Data sourced from ex vivo biodistribution studies in male white mice (n=4).[\[1\]](#))

Table 2: Specific Binding of **[11C]HD-800** in Various Organs

Organ	Specific Binding (%)
Brain	75
Muscle	55
Heart	50
Lungs	43
Blood	37
Pancreas	30

(Data determined by blocking experiments with unlabeled **HD-800** (5 mg/kg, i.v.) at 30 minutes post-injection.[\[1\]](#)[\[5\]](#))

Experimental Protocols

The following is a general protocol for *in vivo* PET imaging with **[11C]HD-800** in a mouse model, based on initial preclinical studies. Researchers should adapt this protocol based on their specific experimental needs and animal models.

General Protocol for **[11C]HD-800** PET/CT Imaging in Mice

1. Animal Preparation:

- Animal Model: Male white mice (or a relevant disease model, e.g., transgenic Alzheimer's mice, glioblastoma xenograft mice).
- Acclimatization: Acclimatize animals to the housing facility for at least one week before the imaging study.
- Fasting: Fasting is not explicitly required for **[11C]HD-800** imaging, but consistent feeding schedules are recommended to reduce variability.
- Anesthesia: Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance in oxygen).

2. Radiotracer Administration:

- Dose: Prepare a dose of **[11C]HD-800** (e.g., 3.7 ± 0.74 MBq) in a sterile saline solution containing 10% ethanol.
- Route of Administration: Intravenous (i.v.) tail vein injection is the standard route.
- Volume: The injection volume should be kept low (e.g., ~ 100 μ L) to avoid physiological disturbances.

3. PET/CT Imaging:

- Scanner: A high-resolution small-animal PET/CT scanner (e.g., Trifoil Triumph II) is required.
[\[1\]](#)

- Positioning: Place the anesthetized animal on the scanner bed, ensuring the region of interest (e.g., brain or tumor) is within the field of view.
- CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
- PET Scan:
 - Start the dynamic PET scan immediately after the injection of **[11C]HD-800**.
 - Acquisition Time: A 60-minute dynamic acquisition is recommended to capture the tracer kinetics.[\[1\]](#)
 - Framing: Reconstruct the data into a series of time frames (e.g., 21 frames of increasing duration from 30 seconds to 5 minutes).[\[1\]](#)

4. Image Analysis:

- Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D Fourier rebinning) with attenuation correction.
- Image Co-registration: Co-register the PET and CT images.
- Region of Interest (ROI) Analysis: Draw ROIs on the co-registered images for the brain, tumor, and other organs of interest.
- Quantification:
 - Calculate the percentage of injected dose per gram of tissue (%ID/g) for biodistribution analysis.
 - Generate time-activity curves (TACs) for kinetic modeling.
 - Calculate the standardized uptake value (SUV) for semi-quantitative analysis.

5. Blocking Study (for confirming specific binding):

- Procedure: In a separate cohort of animals, pre-administer a blocking dose of unlabeled **HD-800** (e.g., 5 mg/kg, i.v.) or another colchicine site binding ligand approximately 20 minutes

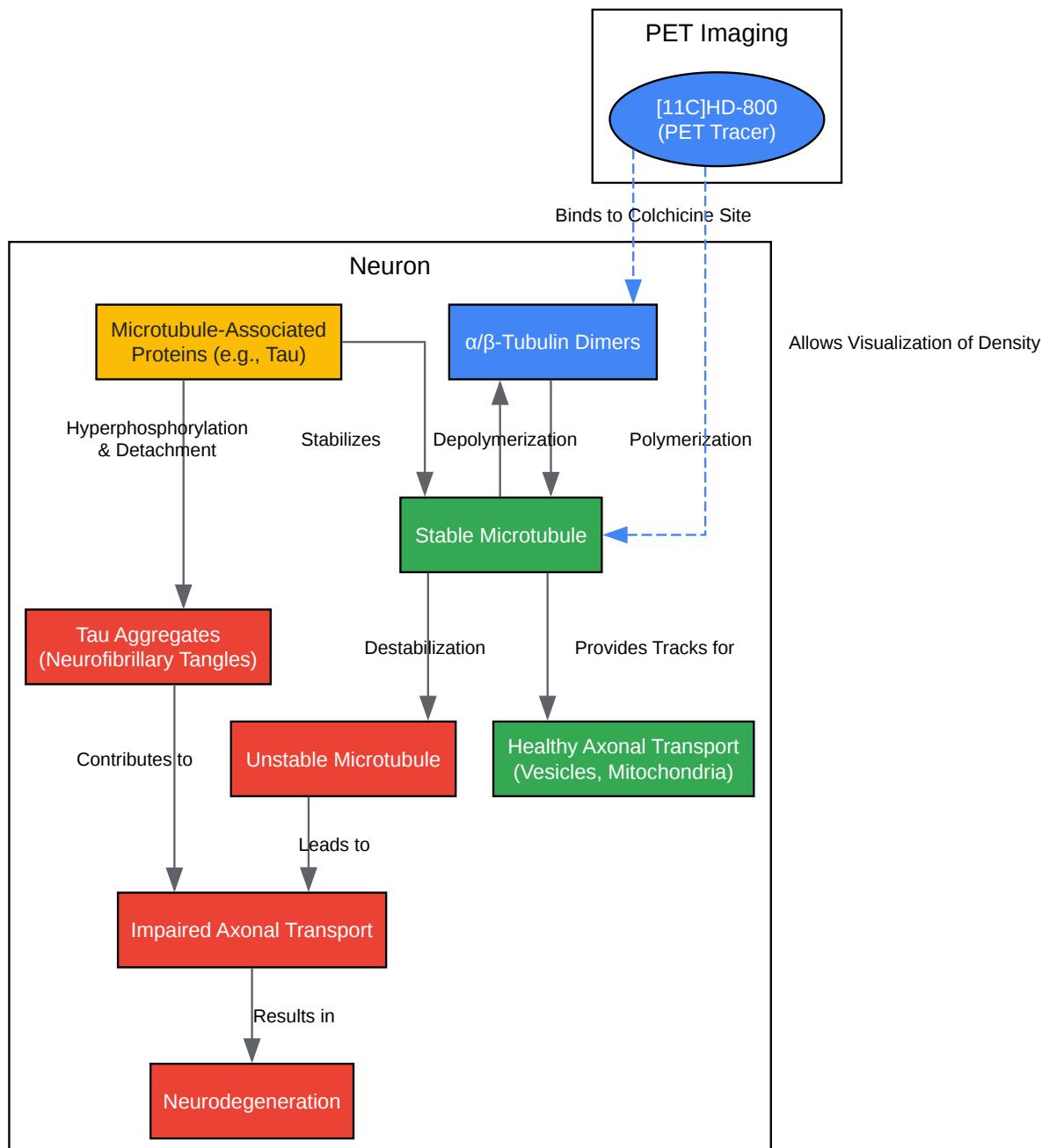
before the injection of **[11C]HD-800**.^[1]

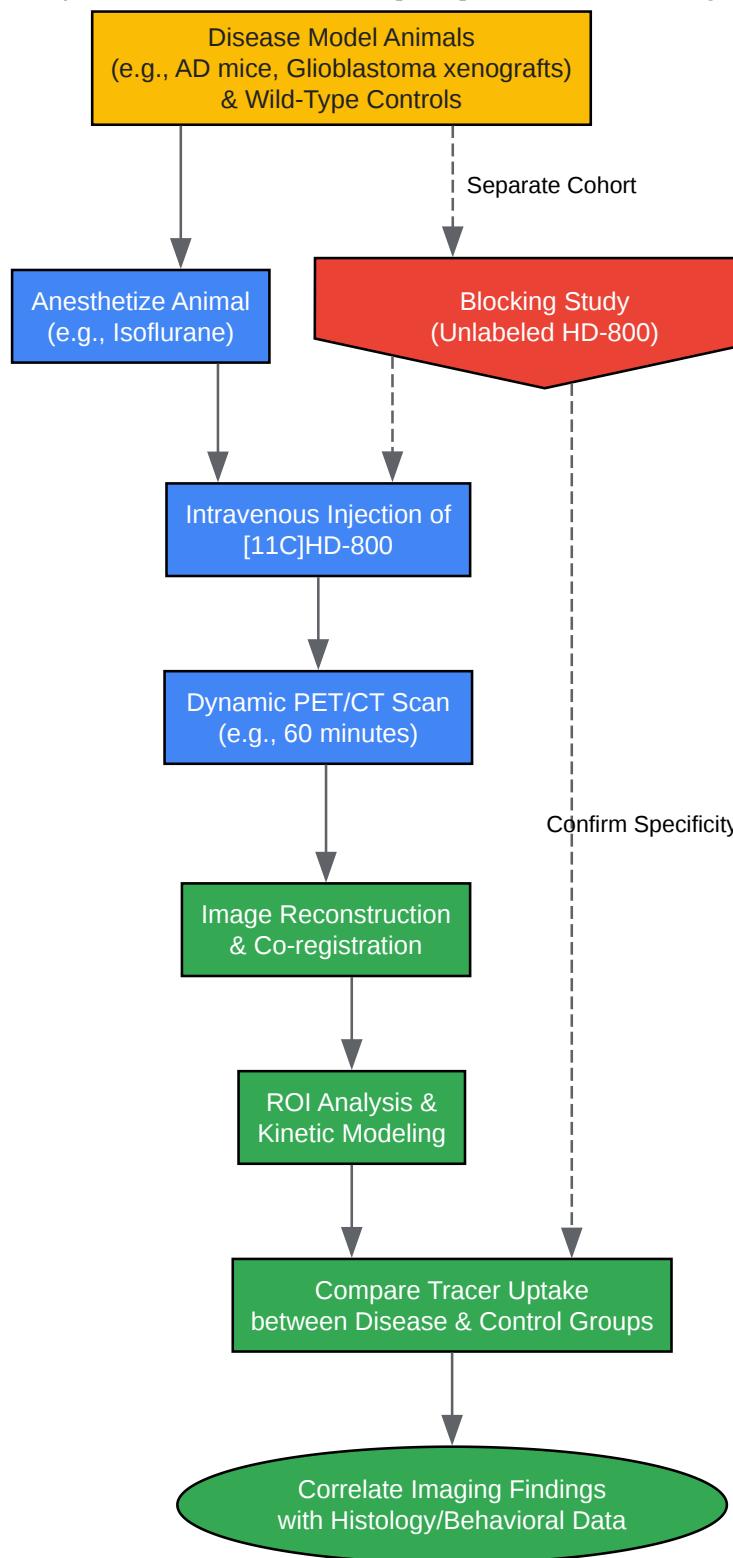
- Analysis: Compare the tracer uptake in the blocked animals to the baseline group to determine the specific binding.

Visualizations

Signaling Pathway: Microtubule Dynamics in Neuronal Health and Disease

Microtubule Dynamics in Neuronal Health and Disease



Experimental Workflow for $[11\text{C}]$ HD-800 PET Imaging[Click to download full resolution via product page](#)

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